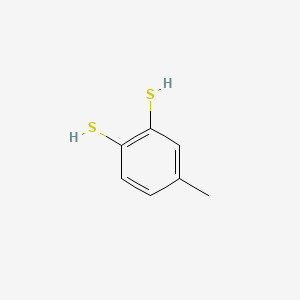

Toluene-3,4-dithiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5391. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylbenzene-1,2-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAAGQAEVGMHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060093 | |

| Record name | 1,2-Benzenedithiol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; mp = 31 deg C; [Merck Index] White solid; [MSDSonline] | |

| Record name | Toluene-3,4-dithiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

496-74-2 | |

| Record name | Toluene-3,4-dithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene-3,4-dithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOLUENE-3,4-DITHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedithiol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedithiol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-3,4-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLUENE-3,4-DITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U89B11P7SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Toluene-3,4-dithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methods for toluene-3,4-dithiol (also known as 4-methyl-1,2-benzenedithiol). This compound is a crucial organosulfur compound utilized in various chemical applications, including as a chelating agent for metals. This document outlines the core synthetic pathways, detailed experimental protocols, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Core Concepts and Synthesis Pathways

The most established and widely cited method for the synthesis of this compound is the reduction of toluene-3,4-disulfonyl chloride. An alternative potential pathway involves the conversion of 3,4-diaminotoluene.

Primary Synthesis Route: Reduction of Toluene-3,4-disulfonyl Chloride

This classical approach, first reported by Mills and Clark in 1936, involves the reduction of toluene-3,4-disulfonyl chloride using a strong reducing agent, typically tin (Sn) in the presence of concentrated hydrochloric acid (HCl).[1] The sulfonyl chloride groups are reduced to thiol groups, yielding the desired dithiol.

Caption: Primary synthesis route of this compound.

Experimental Protocols

Synthesis of this compound via Reduction of Toluene-3,4-disulfonyl Chloride

This protocol is based on established chemical principles for the reduction of sulfonyl chlorides.

Materials:

-

Toluene-3,4-disulfonyl chloride

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place granulated tin. The flask should be under a gentle stream of nitrogen.

-

Addition of Reactants: Slowly add concentrated hydrochloric acid to the flask containing the tin while stirring. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

Addition of Starting Material: Dissolve toluene-3,4-disulfonyl chloride in a suitable solvent (e.g., ethanol) and add it dropwise to the stirred tin and acid mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Purification of Crude Product: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude this compound.

Purification by Vacuum Distillation

This compound is typically purified by vacuum distillation to remove non-volatile impurities.[2]

Equipment:

-

Vacuum distillation apparatus (including a Claisen adapter, short path distillation head, condenser, and receiving flask)

-

Vacuum pump

-

Manometer

-

Heating mantle with a stirrer

-

Stir bar

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly greased to prevent leaks. Use a stir bar in the distillation flask for even boiling.[2]

-

Applying Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system. A cold trap should be placed between the apparatus and the pump to protect the pump from corrosive vapors.[3][4]

-

Heating: Once a stable vacuum is achieved, begin to gently heat the crude this compound using a heating mantle.[2]

-

Distillation: Collect the fraction that distills at the appropriate temperature and pressure. The boiling point of this compound is approximately 135-137 °C at 17 mmHg.[2]

-

Stopping the Distillation: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[2][4]

Caption: General workflow for the purification of this compound.

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound and provide a comparison of the synthesis methods.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈S₂ | |

| Molecular Weight | 156.27 g/mol | |

| Appearance | White to yellow crystalline low melting solid | |

| Melting Point | 30-33 °C | [2] |

| Boiling Point | 135-137 °C at 17 mmHg | [2] |

| Density | 1.179 g/mL at 25 °C | [2] |

| Solubility | Soluble in benzene and aqueous alkali hydroxide solutions |

Table 2: Comparison of Synthesis Methods for this compound

| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Purity | Reference |

| Reduction | Toluene-3,4-disulfonyl chloride | Tin, Hydrochloric Acid | Not specified in abstracts | Not specified in abstracts | [1] |

| From Diamine (Hypothetical) | 3,4-Diaminotoluene | (Not detailed) | High (for diaminotoluene) | >99.5% (for diaminotoluene) | [5][6] |

Concluding Remarks

The synthesis of this compound is most reliably achieved through the reduction of its corresponding disulfonyl chloride, a method that has been established for decades. While other routes may be conceptually possible, they are not as well-documented in scientific literature. Purification via vacuum distillation is the standard and effective method for obtaining high-purity this compound. For researchers and professionals in drug development, adherence to these established protocols, with careful attention to inert atmosphere techniques and safety precautions, is paramount for the successful synthesis and purification of this important chemical compound. Further research to quantify the yields and purity of different synthetic approaches would be a valuable contribution to the field.

References

- 1. 3,4-Toluenedithiol - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 4. youtube.com [youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. CN106349081A - Synthesis method of 3,4-diaminotoluene - Google Patents [patents.google.com]

Toluene-3,4-dithiol: A Technical Guide to Chemical Properties and Reactivity

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Toluene-3,4-dithiol, also known as 4-methylbenzene-1,2-dithiol, is a vital organosulfur compound in analytical and coordination chemistry. Its two adjacent thiol groups on a toluene backbone grant it unique reactivity, particularly its ability to act as a potent chelating agent for a variety of metals. This technical guide provides an in-depth overview of its chemical properties, reactivity, and key experimental applications, serving as a comprehensive resource for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to yellow, waxy, low-melting solid or oily liquid.[1] It is characterized by the molecular formula C₇H₈S₂.[2] The compound is air-sensitive and incompatible with strong oxidizing agents and strong bases.[3] Proper storage is under an inert atmosphere at low temperatures (-20°C) to prevent oxidation.[4]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 156.27 g/mol | [2][5] |

| Melting Point | 30-33 °C | [6] |

| Boiling Point | 135-137 °C at 17 mmHg | [6] |

| 185-187 °C at 84 mmHg | [5] | |

| Density | 1.179 g/mL at 25 °C | [6] |

| pKa | 6.29 ± 0.48 (Predicted) | |

| Flash Point | >110 °C (>230 °F) | |

| Vapor Pressure | 0.015 mmHg at 25 °C |

Solubility

This compound exhibits good solubility in various organic solvents and aqueous alkaline solutions.[5][7] It is readily soluble in aromatic solvents like benzene and chlorinated solvents such as chloroform.[7] Its solubility extends to polar organic solvents like methanol, facilitating its use in diverse reaction media.[7] It is also soluble in aqueous alkali hydroxide solutions.[5]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two thiol (-SH) groups, which are responsible for its chelating and redox properties.

Complexation with Metal Ions

A primary application of this compound is its use as a chelating agent. It readily forms brightly colored, stable complexes with a wide range of metal ions.[1][7] This property makes it an invaluable reagent in analytical chemistry for the spectrophotometric determination of metals.[8]

Key metals that form colored complexes include:

The formation of these distinctively colored complexes allows for sensitive and selective quantitative analysis of these metal ions.[7] For instance, the complex with Molybdenum(VI) in acidic media is dark green.[6]

Caption: Metal chelation pathway of this compound.

Redox Reactions

The thiol groups are susceptible to oxidation. This compound can be oxidized to form the corresponding disulfide or further to sulfonic acids, depending on the strength of the oxidizing agent and reaction conditions.[7] This redox activity is also central to its interaction with metal ions, which can involve redox changes in both the ligand and the metal center.[14]

Caption: Redox reactivity of this compound.

Other Reactions

Under specific conditions, this compound can undergo polymerization reactions, for example, with amines or other suitable ligands, to produce polymeric materials.[7] This opens avenues for its use in material science, including the development of conducting polymers and metal-organic frameworks (MOFs).[7]

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below. These protocols are based on established literature and serve as a guide for laboratory implementation.

Synthesis of this compound

A common and established method for the laboratory synthesis of this compound is the reduction of its corresponding disulfonyl chloride derivative.[1][5]

Reaction: CH₃C₆H₃(SO₂Cl)₂ + [Reducing Agent] → CH₃C₆H₃(SH)₂

Protocol:

-

Starting Material: Toluene-3,4-disulfonyl chloride.

-

Reagents: Tin (Sn) metal and concentrated Hydrochloric Acid (HCl).[5]

-

Procedure: a. Prepare a reaction vessel with toluene-3,4-disulfonyl chloride. b. Add tin (Sn) and concentrated HCl to the vessel. The tin and acid act as the reducing system. c. The reaction proceeds to reduce the sulfonyl chloride groups (-SO₂Cl) to thiol groups (-SH). d. Upon completion, the product, this compound, is isolated from the reaction mixture.

-

Purification: The crude product is often purified by vacuum distillation under a nitrogen atmosphere to prevent oxidation.[6]

Caption: Workflow for the synthesis of this compound.

Spectrophotometric Determination of Molybdenum (Mo)

This protocol outlines the use of this compound for the quantitative analysis of Molybdenum(VI).[9][15]

Principle: In a strongly acidic medium, Mo(VI) reacts with this compound to form a green complex that can be extracted into an organic solvent and measured with a spectrophotometer.[15]

Protocol:

-

Reagent Preparation: a. Prepare a 0.2% this compound solution by dissolving 1 g of the solid in 500 mL of 0.5 M sodium hydroxide solution.[15] b. Add 10 mL of thioglycollic acid as an antioxidant to stabilize the reagent solution.[15]

-

Sample Preparation: a. Prepare an acidic aqueous solution containing the Molybdenum(VI) sample. b. The final solution should be strongly acidic (e.g., using HCl).

-

Complexation and Extraction: a. Add the prepared dithiol reagent to the acidic sample solution. A dark green precipitate of the Mo-dithiol complex will form. b. Extract the complex into an organic solvent such as isobutyl methyl ketone (IBMK) by vigorous shaking.[9][15]

-

Measurement: a. Separate the organic layer containing the colored complex. b. Measure the absorbance of the organic extract using a UV-Vis spectrophotometer. c. The absorption maximum is observed at 415 nm, which is stable for approximately 15 minutes and has a high molar absorptivity (ε ≈ 7.5 x 10⁴ L mol⁻¹ cm⁻¹).[9][15]

-

Quantification: Determine the concentration of molybdenum by comparing the absorbance to a calibration curve prepared with known standards.

Synthesis of Arsenic(III)-Dithiolate Complexes

This protocol describes the synthesis of neutral arsenic(III) complexes with the general formula AsX(S₂C₇H₆), where X is a halide.[12]

Principle: this compound acts as a bidentate S,S-donor ligand, reacting with arsenic(III) halides in an organic solvent.

Protocol:

-

Reagents: this compound, an arsenic(III) halide (e.g., AsBr₃ or AsI₃), and chloroform (CHCl₃) saturated with nitrogen.[12]

-

Procedure: a. In a reaction flask, dissolve 1 mmol of this compound in chloroform previously saturated with nitrogen gas to create an inert atmosphere.[12] b. Add an equimolar amount (1 mmol) of the chosen arsenic(III) halide to the solution.[12] c. Heat the reaction mixture to reflux and maintain stirring for 5 hours.[12] d. After the reflux period, concentrate the solution under reduced pressure to reduce the volume.

-

Crystallization and Isolation: a. Place the concentrated solution in a refrigerator. b. Crystals of the arsenic(III)-dithiolate complex will form over approximately one week.[12] c. Isolate the crystals from the reaction mixture by filtration. The resulting complexes are typically orange or yellow crystalline solids.[12]

References

- 1. 3,4-Toluenedithiol - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H8S2 | CID 10334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 496-74-2 [amp.chemicalbook.com]

- 4. This compound technical grade, 90 496-74-2 [sigmaaldrich.com]

- 5. This compound [drugfuture.com]

- 6. This compound | 496-74-2 [chemicalbook.com]

- 7. Buy this compound | 496-74-2 [smolecule.com]

- 8. nbinno.com [nbinno.com]

- 9. Extraction-spectrophotometric determination of molybdenum with this compound - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Toluene-3:4-dithiol as a selective reagent for tungsten: the detection of tungsten, especially in molybdenum and rhenium compounds, and in ferrous alloys - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. inac2021.aben.com.br [inac2021.aben.com.br]

- 12. mdpi.com [mdpi.com]

- 13. This compound (H2tdt) complexes of group 5B halides. Observations of lone-pair stereochemical activity and redox behaviour. Crystal and molecular structures of [AsCl(tdt)] and [PPh4][Sb(tdt)3] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Extraction-spectrophotometric determination of molybdenum with this compound - Analyst (RSC Publishing) [pubs.rsc.org]

Technical Guide: Toluene-3,4-dithiol (CAS: 496-74-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of Toluene-3,4-dithiol. The information is intended to support research, development, and drug discovery activities.

Core Properties of this compound

This compound, also known as 4-methylbenzene-1,2-dithiol, is a versatile organosulfur compound with the chemical formula C₇H₈S₂.[1][2] It is widely utilized in analytical chemistry and as a ligand in coordination chemistry.[2]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 156.27 g/mol | [1][3][4] |

| Appearance | White to yellow crystalline powder or colorless wax/oil | [1][5] |

| Melting Point | 30-33 °C (lit.) | [1][3] |

| Boiling Point | 135-137 °C at 17 mmHg (lit.) | [1][3] |

| 185-187 °C at 84 mmHg | ||

| Density | 1.179 g/mL at 25 °C (lit.) | [1][3] |

| Flash Point | >113 °C (>230 °F) | [1] |

| Solubility | Soluble in benzene, chloroform, and aqueous alkali hydroxide solutions. Appreciable solubility in polar organic solvents like methanol. | [2] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. Air sensitive. | |

| Storage Temperature | -20°C | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features and Remarks | References |

| ¹H NMR | A singlet at approximately δ 2.4 ppm (methyl protons, 3H). Complex patterns in the aromatic region (δ 6.5-7.5 ppm) for the three aromatic protons. Thiol proton (-SH) signals may appear as broad peaks. | [2] |

| FTIR | S-H stretching vibrations in the region of 2550-2600 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. C-H stretching of the methyl group at approximately 2900-2950 cm⁻¹. C=C stretching of the aromatic ring in the 1400-1600 cm⁻¹ region. C-S stretching vibrations typically appear in the fingerprint region between 600-700 cm⁻¹. | [2] |

| UV-Vis | An absorption maximum at 296 nm and a shoulder at about 290 nm are observed for the pure compound. |

Safety and Handling Information

This compound is a hazardous substance and requires careful handling.

| Hazard Information | GHS Classification and Precautionary Statements | References |

| Pictograms | GHS05 (Corrosive), GHS07 (Exclamation mark) | [5] |

| Signal Word | Danger | [5] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. | [5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. P301+P317: IF SWALLOWED: Get medical help. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves. | [3] |

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound is the reduction of toluene-3,4-disulfonyl chloride.[5]

Reaction Scheme:

Caption: Synthesis of this compound.

Methodology:

-

Reactants: Toluene-3,4-disulfonyl chloride, Tin (Sn), Concentrated Hydrochloric Acid (HCl).

-

General Steps: The reduction is typically carried out by adding the sulfonyl chloride to a mixture of tin and concentrated hydrochloric acid. The reaction is often exothermic and may require cooling to control the temperature. After the reaction is complete, the product is isolated from the reaction mixture. This may involve extraction with an organic solvent followed by removal of the solvent.

Purification by Vacuum Distillation

This compound can be purified by vacuum distillation. This technique is suitable for compounds that decompose at their atmospheric boiling point.

General Protocol:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a distillation flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump protected by a cold trap.

-

Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar for smooth boiling.

-

Distillation:

-

Begin stirring the sample.

-

Gradually apply vacuum to the system.

-

Slowly heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 135-137 °C at 17 mmHg).[1][3]

-

Monitor the temperature at the distillation head throughout the process.

-

-

Completion: Once the desired fraction has been collected, remove the heat source and allow the system to cool to room temperature before slowly releasing the vacuum.

Spectrophotometric Determination of Molybdenum

This compound is a sensitive reagent for the spectrophotometric determination of various metal ions, including molybdenum (Mo).[2]

Experimental Workflow:

Caption: Workflow for Molybdenum Determination.

Methodology:

This protocol is adapted from a published method for the determination of molybdenum in steel.

-

Reagents:

-

Standard Molybdenum(VI) solution.

-

This compound solution (0.2%): Dissolve 1 g of this compound in 500 mL of 0.5 M sodium hydroxide solution containing 10 mL of thioglycollic acid.

-

Concentrated Hydrochloric Acid.

-

Isobutyl methyl ketone (IBMK).

-

-

Procedure:

-

To a suitable aliquot of the sample solution containing molybdenum in a separatory funnel, add concentrated hydrochloric acid.

-

Add the 0.2% this compound solution and mix well. A green complex will form.

-

Add a known volume of isobutyl methyl ketone (IBMK) and shake vigorously to extract the molybdenum-dithiol complex into the organic phase.

-

Allow the layers to separate.

-

Measure the absorbance of the organic layer at 415 nm using a spectrophotometer against a reagent blank.

-

The concentration of molybdenum is determined by comparing the absorbance to a calibration curve prepared from standard molybdenum solutions.

-

Applications in Research and Development

This compound is a valuable tool in various scientific disciplines.

-

Analytical Chemistry: It serves as a highly sensitive colorimetric reagent for the spectrophotometric determination of metals such as molybdenum, tungsten, tin, silver, and rhenium.[2] The formation of intensely colored complexes with these metals allows for their quantification even at low concentrations.

-

Coordination Chemistry: The two thiol groups provide a bidentate chelation site, making it an excellent ligand for forming stable complexes with a wide range of transition metals.[2] These complexes are studied for their interesting electronic and structural properties.

-

Materials Science: this compound has been investigated as a component in the synthesis of conducting polymers and metal-organic frameworks (MOFs).[2]

-

Drug Development: The ability of dithiol compounds to interact with metal ions is relevant in the study of metalloenzymes and the development of metal-chelating therapeutic agents. Recent research has explored the potential of its arsenic(III) complexes in radionuclide cancer therapy.[2]

References

- 1. The colorimetric determination of tin by means of toluene-3:4-dithiol (“dithiol”) - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. o-Dithiols in analysis. Part IV. Diacetyltoluene-3:4-dithiol, dibenzoyltoluene-3:4-dithiol and the zinc complex of toluene-3:4-dithiol - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

An In-depth Technical Guide to the Metal Complexation Mechanism of Toluene-3,4-dithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the mechanism of metal complexation by toluene-3,4-dithiol (TDT). TDT, a versatile dithiol ligand, has garnered significant interest in coordination chemistry and various applications, including analytical chemistry and materials science, due to its ability to form stable and often intensely colored complexes with a wide range of metal ions. This document delves into the coordination chemistry, spectroscopic properties, and structural characteristics of TDT-metal complexes, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

The Core Mechanism of Metal Complexation

This compound (4-methyl-1,2-benzenedithiol) is an aromatic dithiol that typically acts as a bidentate ligand, coordinating to metal ions through the sulfur atoms of its two thiol groups. The complexation process is generally initiated by the deprotonation of the acidic thiol groups (-SH) to form thiolate anions (-S⁻), which then act as potent nucleophiles, readily donating their electron pairs to a metal center to form stable chelate rings.

The overall complexation can be represented by the following general equilibrium:

Mⁿ⁺ + x H₂TDT ⇌ [M(TDT)ₓ]ⁿ⁻²ˣ + 2x H⁺

Where Mⁿ⁺ is a metal ion with charge n+, H₂TDT represents the neutral this compound ligand, and [M(TDT)ₓ]ⁿ⁻²ˣ is the resulting metal complex. The stoichiometry (x) of the complex, which is commonly 1 or 2, is dependent on the metal ion, its oxidation state, and the reaction conditions.

The stability and properties of the resulting metal complexes are influenced by several factors:

-

pH of the Medium: The deprotonation of the thiol groups is a pH-dependent process.[1] In acidic media, the equilibrium favors the protonated form of the ligand, which is less effective for complexation. As the pH increases, deprotonation is favored, leading to a higher concentration of the thiolate species and promoting the formation of the metal complex.[1]

-

Nature of the Metal Ion: TDT forms complexes with a wide variety of metal ions, including transition metals (e.g., Ni, Cu, Fe, Co, Mn) and main group elements (e.g., As, Sn, Sb).[2][3][4] The geometry and stability of the complexes are dictated by the preferred coordination number and geometry of the metal ion.

-

Solvent: The choice of solvent can influence the solubility of the reactants and products, as well as the stability of the resulting complex. TDT is soluble in many organic solvents and aqueous alkaline solutions.[1][5] The synthesis of TDT-metal complexes is often carried out in organic solvents like chloroform, methanol, or dimethylformamide.

-

Redox Activity: The dithiolene character of the TDT ligand can lead to redox-active complexes where both the metal and the ligand can participate in electron transfer processes.

Quantitative Data on this compound Metal Complexes

The following tables summarize key quantitative data for various TDT-metal complexes, providing a basis for comparison and further research.

Table 1: Spectroscopic Data for Selected this compound Metal Complexes

| Metal Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Iodo-(toluene-3,4-dithiolato-S,S')-arsenic(III) | CH₂Cl₂ | 375 | 6300 | [6] |

| Bromo-(toluene-3,4-dithiolato-S,S')-arsenic(III) | CH₂Cl₂ | 336 | 4200 | [6] |

| Molybdenum(VI)-TDT Complex | Isobutyl methyl ketone | 415 | 7.5 x 10⁴ | [7] |

| [Ni(tdt)₂]⁻ (as (Met₄N)⁺ salt) | Nujol mull | 520, 368, 310 | - | [3] |

| [Ni(tdt)₂]⁻ (as (Et₄N)⁺ salt) | Nujol mull | 515, 369, 323 | - | [3] |

| [Ni(tdt)₂]⁻ (as (Pr₄N)⁺ salt) | Nujol mull | 526, 365, 329 | - | [3] |

| [Ni(tdt)₂]⁻ (as (MePh₃P)⁺ salt) | Nujol mull | 515, 400, 316 | - | [3] |

| [Ni(tdt)₂]⁻ (as (Ph₄P)⁺ salt) | Nujol mull | 519, 377, 321 | - | [3] |

Table 2: Selected Crystallographic Data for this compound Metal Complexes

| Metal Complex | Crystal System | Space Group | M-S Bond Lengths (Å) | S-M-S Bond Angles (°) | Reference |

| Iodo-(toluene-3,4-dithiolato-S,S')-arsenic(III) | Monoclinic | P2₁/c | As-S1: 2.275(2), As-S2: 2.281(2) | S1-As-S2: 92.5(1) | [2] |

| Bromo-(toluene-3,4-dithiolato-S,S')-arsenic(III) | Monoclinic | P2₁/c | As-S1: 2.271(3), As-S2: 2.277(3) | S1-As-S2: 92.8(1) | [2] |

| [Ni(tdt)₂]⁻ (as (Pr₄N)⁺ salt) | Monoclinic | P2₁/c | Ni-S1: 2.138(2), Ni-S2: 2.140(2), Ni-S3: 2.141(2), Ni-S4: 2.137(2) | S1-Ni-S2: 91.8(1), S3-Ni-S4: 91.9(1) | [3] |

| [Ni(tdt)₂]⁻ (as (MePh₃P)⁺ salt) | Monoclinic | P2₁/c | Ni-S1: 2.139(1), Ni-S2: 2.142(1), Ni-S3: 2.140(1), Ni-S4: 2.138(1) | S1-Ni-S2: 91.7(1), S3-Ni-S4: 91.8(1) | [3] |

Table 3: Selected Infrared Spectroscopy Data for this compound and its Complexes

| Compound | ν(S-H) (cm⁻¹) | ν(C-S) (cm⁻¹) | Reference |

| This compound (free ligand) | ~2550-2600 | - | [1] |

| Iodo-(toluene-3,4-dithiolato-S,S')-arsenic(III) | Absent | - | [6] |

| Bromo-(toluene-3,4-dithiolato-S,S')-arsenic(III) | Absent | - | [6] |

| [Ni(tdt)₂]⁻ (as (Met₄N)⁺ salt) | Absent | 812 | [3] |

| [Ni(tdt)₂]⁻ (as (Et₄N)⁺ salt) | Absent | 804 | [3] |

| [Ni(tdt)₂]⁻ (as (Pr₄N)⁺ salt) | Absent | 810 | [3] |

| [Ni(tdt)₂]⁻ (as (MePh₃P)⁺ salt) | Absent | 814 | [3] |

| [Ni(tdt)₂]⁻ (as (Ph₄P)⁺ salt) | Absent | 820 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of TDT-metal complexes, based on established literature procedures.

General Synthesis of Toluene-3,4-dithiolato-Arsenic(III) Halide Complexes[7]

Materials:

-

This compound (1 mmol)

-

Arsenic(III) bromide (AsBr₃) or Arsenic(III) iodide (AsI₃) (1 mmol)

-

Chloroform (CHCl₃), saturated with nitrogen

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve 1 mmol of this compound in chloroform saturated with nitrogen in a round-bottom flask.

-

Add an equimolar amount (1 mmol) of the respective arsenic(III) halide (AsBr₃ or AsI₃) to the solution.

-

Heat the reaction mixture to reflux and stir for 5 hours.

-

After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.

-

Place the concentrated solution in a refrigerator to facilitate crystallization.

-

Isolate the crystals of the product after one week by filtration.

Spectrophotometric Determination of Molybdenum(VI) with this compound[8]

Materials:

-

Standard solution of Molybdenum(VI)

-

This compound solution

-

Isobutyl methyl ketone

-

Hydrochloric acid (for adjusting acidity)

-

Spectrophotometer

Procedure:

-

Prepare a series of standard solutions of Molybdenum(VI) in the concentration range of 0.25–1.25 µg/mL.

-

To a known volume of the sample or standard solution, add the this compound reagent in an acidic medium.

-

Extract the formed green Mo(VI)-TDT complex into isobutyl methyl ketone.

-

Measure the absorbance of the organic phase at 415 nm against a reagent blank.

-

Construct a calibration curve by plotting absorbance versus the concentration of Molybdenum(VI) and determine the concentration of the unknown sample.

Visualizing the Mechanism and Workflows

The following diagrams, created using the DOT language, illustrate the core concepts of TDT metal complexation and a typical experimental workflow.

References

- 1. Buy this compound | 496-74-2 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound [drugfuture.com]

- 6. 1,2-Benzenedithiol and this compound Arsenic(III) Complexes—Synthesis, Structure, Spectroscopic Characterization and Toxicological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2-Benzenedithiol and this compound Arsenic(III) Complexes-Synthesis, Structure, Spectroscopic Characterization and Toxicological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Toluene-3,4-dithiol: A Comprehensive Technical Guide for Qualitative Inorganic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toluene-3,4-dithiol (commonly known as 'dithiol') is a versatile organosulfur compound with the formula CH₃C₆H₃(SH)₂. It has established itself as a significant reagent in the field of analytical chemistry, particularly for the qualitative and quantitative analysis of various metal ions.[1] Its ability to form distinctively colored complexes with a wide range of metals makes it a valuable tool for their detection and identification.[2][3] This technical guide provides an in-depth overview of the application of this compound in qualitative inorganic analysis, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in its effective utilization.

Core Principles

The analytical utility of this compound lies in its capacity to act as a bidentate ligand, chelating with metal ions through its two thiol groups. These reactions typically result in the formation of intensely colored and often insoluble metal complexes. The color and solubility of these complexes can be influenced by factors such as the pH of the solution and the presence of other ions, allowing for a degree of selectivity in the analysis.[4] By carefully controlling the reaction conditions, a systematic approach can be developed for the sequential separation and identification of different metal ions from a mixture.

Reactivity with Metal Ions

This compound reacts with a broad spectrum of metal ions to produce characteristic colored precipitates or solutions. The observed colors can vary depending on the metal ion and the reaction medium.

Summary of Reactions

| Metal Ion | Observed Color of Complex |

| Molybdenum (Mo) | Dark-green[5] |

| Tungsten (W) | Blue |

| Tin (Sn) | Red[6] |

| Silver (Ag) | Formation of colored complex |

| Rhenium (Re) | Formation of colored complex |

| Arsenic (As) | Formation of a complex with the zinc salt of dithiol |

| Germanium (Ge) | Formation of a complex with the zinc salt of dithiol |

| Copper (Cu) | Formation of colored complex[4] |

| Cobalt (Co) | Formation of colored complex[4] |

| Iron(II) (Fe²⁺) | Formation of colored complex[4] |

| Antimony(V) (Sb⁵⁺) | Formation of colored complex[4] |

| Thallium (Tl) | Formation of colored complex[4] |

| Technetium (Tc) | Formation of a colored complex[5] |

| Bismuth (Bi) | Formation of a colored complex[5] |

Experimental Protocols

Reagent Preparation

This compound Reagent (General Use): A stock solution can be prepared by dissolving a known quantity of this compound in a suitable organic solvent, such as ethanol or isobutyl methyl ketone. For many applications, a 0.1% to 1% (w/v) solution is appropriate. Due to the susceptibility of thiols to oxidation, it is recommended to prepare the reagent fresh or store it under an inert atmosphere in a refrigerator.

Stabilized Dithiol Reagent for Tin Analysis: To enhance stability and prevent oxidation, a stabilized reagent for the detection of tin can be prepared as follows:

-

Dissolve 0.1 g of this compound in 2.5 ml of 5M sodium hydroxide solution.

-

Add 0.5 ml of thioglycollic acid.

-

Dilute the mixture to 50 ml with deionized water. This reagent should be prepared fresh daily for optimal performance.

General Procedure for Spot Tests

Spot tests provide a rapid and simple method for the preliminary identification of metal ions.

-

Place one drop of the test solution on a spot plate or a piece of filter paper.

-

Add one drop of the this compound reagent.

-

Observe the formation of any color or precipitate.

-

Compare the observation with the known reactions of different metal ions.

Systematic Qualitative Analysis of a Cation Mixture

A systematic approach is necessary for the analysis of a mixture of cations. This typically involves sequential precipitation by controlling the pH of the solution. The following is a generalized workflow:

Detailed Steps:

-

Acidification: Acidify the sample solution with a strong acid, such as hydrochloric acid, to a pH of approximately 0.5.

-

Group 1 Precipitation: Add the this compound reagent. Metal ions that form insoluble complexes in strongly acidic conditions, such as molybdenum and tungsten, will precipitate. Separate the precipitate by centrifugation or filtration.

-

pH Adjustment for Group 2: Adjust the pH of the supernatant from the previous step to 2-3 using an acetate buffer.

-

Group 2 Precipitation: Add more this compound reagent. Cations that form complexes in weakly acidic media, like copper and bismuth, will precipitate. Separate the precipitate.

-

Alkalinization for Group 3: Make the remaining solution alkaline by adding an ammonia solution.

-

Group 3 Precipitation: Add the dithiol reagent to precipitate metal ions that form complexes in alkaline conditions, such as cobalt, nickel, and iron(II).

Individual precipitates can be further analyzed for confirmation of the specific metal ion present.

Quantitative Data

While this guide focuses on qualitative analysis, some quantitative data is valuable for understanding the sensitivity of the reactions.

| Metal Ion | Method | Wavelength (nm) | Detection Limit / Range |

| Molybdenum (Mo) | Spectrophotometry | 415 | Optimum range: 0.25–1.25 µg/ml |

| Tungsten (W) | Spectrophotometry | - | Sensitivity of 0.5 ppm |

| Tin (Sn) | Spectrophotometry | 540 | Linear range: 1.0-20.0 µg/mL |

Management of Interferences

The selectivity of this compound is not absolute, and interfering ions can affect the accuracy of the analysis. Several strategies can be employed to mitigate these interferences:

-

pH Control: As demonstrated in the systematic analysis workflow, adjusting the pH is a primary method for selectively precipitating different groups of metal ions.

-

Masking Agents: The use of masking agents can prevent specific ions from reacting with the dithiol reagent. For example, thioglycolic acid can be used in the determination of tin to reduce interferences. Fluoride ions can be used to mask iron and aluminum. Triethanolamine is another common masking agent for several metal ions.[7][8]

-

Extraction: Solvent extraction can be used to separate the desired metal complex from interfering ions. For instance, the molybdenum-dithiol complex can be extracted into isobutyl methyl ketone.

Experimental Workflow for a Specific Metal: Molybdenum

The following diagram illustrates a typical workflow for the spectrophotometric determination of molybdenum, which can be adapted for qualitative spot tests.

References

- 1. This compound technical grade, 90 496-74-2 [sigmaaldrich.com]

- 2. 1,2-Benzenedithiol and this compound Arsenic(III) Complexes—Synthesis, Structure, Spectroscopic Characterization and Toxicological Studies [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. o-Dithiols in analysis. Part III. Reactions of toluene-3:4-dithiol in acetate buffer and alkaline solutions: toluene-3:4-dithiol as a reagent for copper, cobalt, ironII, antimonyV and thallium - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. This compound | 496-74-2 [amp.chemicalbook.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Stability and Storage of Toluene-3,4-dithiol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toluene-3,4-dithiol (4-Methyl-1,2-benzenedithiol) is an organosulfur compound widely utilized in coordination chemistry, analytical chemistry for metal detection, and materials science.[1][2] Its utility is intrinsically linked to the two reactive thiol groups, which are also the primary sites of degradation. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and handling procedures for this compound to ensure its integrity in research and development settings. The principal degradation pathway is oxidation, which can be mitigated by stringent storage and handling protocols.

Chemical and Physical Properties

This compound is a low-melting, white to yellow crystalline solid or a colorless oil, depending on the ambient temperature.[3][4] It is soluble in benzene and aqueous alkali hydroxide solutions.[4] A summary of its key physical and chemical properties is provided below.

| Property | Value | Citations |

| Molecular Formula | C₇H₈S₂ | |

| Molecular Weight | 156.27 g/mol | |

| Appearance | White to yellow crystalline low melting solid | [4] |

| Melting Point | 30-33 °C (lit.) | |

| Boiling Point | 135-137 °C at 17 mmHg (lit.) | |

| Density | 1.179 g/mL at 25 °C (lit.) | |

| Sensitivity | Air Sensitive | [1][4] |

Stability Profile

This compound is stable under normal, controlled conditions.[4][5] However, its stability is significantly compromised by exposure to specific environmental factors, primarily oxygen.

3.1 Susceptibility to Oxidation The thiol groups are highly susceptible to oxidation.[1] This is the primary degradation pathway for this compound. In the presence of air (oxygen), it readily oxidizes.[3] This oxidation can be catalyzed by trace metal impurities. The initial and most common oxidation product is the corresponding cyclic disulfide. Further and more aggressive oxidation, especially in the presence of strong oxidizing agents, can lead to the formation of sulfonic acids, which represents an irreversible degradation of the compound.[6][7]

3.2 Incompatibilities The compound is incompatible with strong oxidizing agents and strong bases.[5] Contact with these substances will lead to rapid degradation.

3.3 Thermal and Light Sensitivity While specific photostability data is not readily available, it is standard practice for air-sensitive compounds to be protected from light to prevent photo-oxidation. The compound has a defined boiling point, but elevated temperatures in the presence of oxygen will accelerate the rate of oxidative degradation.

Degradation Pathways

The principal degradation route for this compound is the oxidation of its two thiol groups. This process can occur in stages, depending on the nature of the oxidant and the reaction conditions.

-

Oxidation to Disulfide: The two adjacent thiol groups readily undergo intramolecular oxidative coupling to form a stable six-membered ring containing a disulfide bond. This is the most common degradation product upon exposure to atmospheric oxygen.

-

Further Oxidation to Sulfonic Acids: In the presence of stronger oxidizing agents (e.g., hydrogen peroxide, peroxy acids), the sulfur atoms in the thiol groups can be further oxidized to form sulfonic acids.[8] This process is generally considered irreversible.

References

- 1. Buy this compound | 496-74-2 [smolecule.com]

- 2. 3,4-Toluenedithiol - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 496-74-2 [amp.chemicalbook.com]

- 5. Aromatic Disulfides, Sulfoxides, Sulfones, and Other Derivatives of Aromatic Thiols [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. US3948922A - Oxidation of thiols and disulfides to sulfonic acids - Google Patents [patents.google.com]

Toluene-3,4-dithiol: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of toluene-3,4-dithiol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. Understanding the solubility characteristics of this compound is critical for its application in chemical reactions, purification processes, and analytical methodologies.

Core Concepts: Solubility of this compound

This compound, also known as 4-methyl-1,2-benzenedithiol, is a potent chelating agent for various metals and finds applications in analytical chemistry and materials science. Its solubility is a key physical property governing its utility in different experimental setups. The presence of both a nonpolar aromatic ring and polar thiol groups gives it a nuanced solubility profile.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in various solvents.

| Solvent Family | Solvent | Solubility | Reference |

| Aromatic Hydrocarbons | Benzene | Soluble | [1][2][3][4][5] |

| Chlorinated Solvents | Chloroform | Soluble | [1] |

| Polar Aprotic Solvents | Methanol | Appreciable Solubility | [1] |

| Aqueous Solutions | Water | Limited Solubility | [1] |

| Aqueous Alkali Hydroxide | Soluble | [1][2][3][4][5] |

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute using spectrophotometry. High-performance liquid chromatography (HPLC) can also be employed for quantification.[6][7][8]

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.2 µm syringe filter into a clean, pre-weighed container. This step is critical to remove any undissolved solid particles.

-

-

Quantification (Spectrophotometric Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Quantification (HPLC Method):

-

Develop a suitable HPLC method for the analysis of this compound. A reverse-phase column with a mobile phase of acetonitrile and water is a common starting point.[6]

-

Prepare a calibration curve by injecting standard solutions of known concentrations.

-

Inject the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of factors influencing solubility.

Caption: Workflow for determining the solubility of this compound.

Caption: Key factors that influence the solubility of this compound.

References

- 1. Buy this compound | 496-74-2 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 496-74-2 [amp.chemicalbook.com]

- 4. This compound [drugfuture.com]

- 5. 496-74-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Separation of 3,4-Dichlorotoluene-alpha-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

Toluene-3,4-dithiol: A Comprehensive Technical Guide to Laboratory Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toluene-3,4-dithiol (CAS 496-74-2), also known as 4-methyl-1,2-benzenedithiol, is a highly reactive organosulfur compound widely utilized in analytical chemistry and inorganic synthesis.[1][2] Its primary application lies in its ability to form distinctly colored complexes with various metal ions, making it an invaluable reagent for the spectrophotometric determination of metals such as molybdenum and tungsten.[3][4] While its utility in the laboratory is well-established, its chemical properties necessitate a thorough understanding of the associated health and safety considerations to ensure its safe handling and use.

This technical guide provides an in-depth overview of the health and safety profile of this compound for laboratory personnel. It encompasses detailed information on hazard identification, safe handling protocols, personal protective equipment, emergency procedures, and disposal guidelines. The content is structured to provide researchers, scientists, and drug development professionals with the critical information required to work safely with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for its potential dangers.

GHS Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 1 |

| Specific target organ toxicity — single exposure | 3 |

Pictograms:

Signal Word: Danger[5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements: [5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P317: IF SWALLOWED: Get medical help.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P317: Get medical help.

-

P332 + P317: If skin irritation occurs: Get medical help.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological and Physical Properties

A comprehensive understanding of the toxicological and physical properties of this compound is fundamental to a thorough risk assessment.

Toxicological Data

Quantitative toxicity data for this compound is not extensively available. The primary toxicological concerns are acute oral toxicity, skin irritation, and severe eye damage, as indicated by its GHS classification.[5] In the absence of specific data, it is prudent to handle this compound with a high degree of caution. For context, toxicological data for the related compound, toluene, is provided, but it should be noted that these values are not directly transferable to this compound.

| Property | This compound Value | Toluene Value (for reference) |

| Acute Oral Toxicity | ||

| LD50 (rat) | Not available | 636 mg/kg[8] |

| Acute Dermal Toxicity | ||

| LD50 (rabbit) | Not available | 14100 uL/kg[8] |

| Acute Inhalation Toxicity | ||

| LC50 (rat) | Not available | 49 gm/m3/4H[8] |

Physical and Chemical Properties

| Property | Value |

| CAS Number | 496-74-2[2] |

| Molecular Formula | C₇H₈S₂[1] |

| Molecular Weight | 156.27 g/mol [2] |

| Appearance | White to yellow crystalline low melting solid or colorless oil[3][9] |

| Melting Point | 30-33 °C (lit.)[3][9] |

| Boiling Point | 135-137 °C at 17 mmHg (lit.)[3][9] |

| Density | 1.179 g/mL at 25 °C (lit.)[3][9] |

| Solubility | Soluble in benzene and aqueous alkali hydroxide solutions.[9] |

| Stability | Stable, but air sensitive and incompatible with strong oxidizing agents and strong bases.[3][9] |

Occupational Exposure Limits

Currently, there are no specific Occupational Exposure Limits (OELs) established for this compound by major regulatory bodies such as OSHA or ACGIH.[10] In the absence of a specific OEL, a conservative approach should be adopted, and exposure should be minimized to the lowest achievable level.

For guidance, the exposure limits for a structurally related aromatic thiol, benzenethiol (thiophenol), are provided below. These should be used as a point of reference for risk assessment and control strategies.

| Organization | Limit Type | Value |

| NIOSH REL | C | 0.1 ppm (0.5 mg/m³) [15-minute][9] |

| ACGIH TLV | TWA | 0.1 ppm[5] |

Safe Handling and Storage

Adherence to strict safe handling and storage protocols is paramount to minimizing the risk of exposure and ensuring a safe laboratory environment.

Engineering Controls

-

All work with this compound should be conducted in a properly functioning chemical fume hood.[11][12]

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for preventing contact with this compound.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required. A face shield should be worn where there is a risk of splashing.[5][13] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene for low volume applications) must be worn. For prolonged or high-volume handling, more robust gloves such as butyl rubber or Viton may be necessary. A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[5][11][14] |

| Respiratory Protection | If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[11] |

Handling Procedures

-

Avoid the formation of dust and aerosols.[5]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]

-

Wash hands thoroughly after handling.[5]

-

Use non-sparking tools and take precautionary measures against static discharge.[5]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][9]

-

The storage area should be locked.[5]

Emergency Procedures

Prompt and correct response to an emergency situation involving this compound is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Spill Response

A minor spill of this compound can be managed by trained laboratory personnel, while a major spill requires an emergency response team.

Caption: Workflow for responding to a this compound spill.

Experimental Protocols

This compound is a key reagent in the spectrophotometric determination of various metals. Below are detailed methodologies for its use in the analysis of molybdenum and tungsten.

Spectrophotometric Determination of Molybdenum in Steel

This protocol is adapted from established methods for the analysis of molybdenum in steel samples.[3]

Reagents:

-

0.2% this compound solution: Dissolve 1 g of this compound in 500 mL of 0.5 M sodium hydroxide solution containing 10 mL of thioglycollic acid.

-

10% Ascorbic acid solution

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Nitric Acid (HNO₃)

-

Isobutyl methyl ketone (IBMK)

-

Standard molybdenum solution (1000 ppm)

Procedure:

-

Sample Digestion: Accurately weigh approximately 0.1 g of the steel sample and dissolve it in 5 mL of hot dilute nitric acid (1:3). After the initial reaction, add 10 mL of concentrated HCl and heat until white fumes are evolved. Dilute the solution to approximately 100 mL with deionized water.

-

Iron Precipitation: Add dilute ammonia solution (1:3) until all the iron(III) hydroxide has precipitated. Filter the precipitate and wash with dilute ammonia solution (1:9). Combine the filtrate and washings and make up to a final volume of 200 mL with deionized water.

-

Complex Formation and Extraction:

-

Take a 5 mL aliquot of the sample solution.

-

Add 1 mL of 10% ascorbic acid solution.

-

Add 3 mL of concentrated HCl.

-

Add 1 mL of the 0.2% this compound solution.

-

Add 2 mL of IBMK.

-

Shake the mixture vigorously for 30 seconds.

-

-

Spectrophotometric Measurement: Allow the phases to separate. Collect the organic (upper) layer and measure its absorbance at 415 nm within 15 minutes of extraction.

-

Calibration: Prepare a series of standard solutions of molybdenum and follow the same procedure to construct a calibration curve.

References

- 1. Extraction-spectrophotometric determination of molybdenum with this compound - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. A selective method for the determination of molybdenum using this compound - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. PHENYL MERCAPTAN | Occupational Safety and Health Administration [osha.gov]

- 4. chempoint.com [chempoint.com]

- 5. nj.gov [nj.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. nemi.gov [nemi.gov]

- 8. A rapid and accurate method for the determination of molybdenum in plant materials with this compound - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzenethiol [cdc.gov]

- 10. open.alberta.ca [open.alberta.ca]

- 11. cir-safety.org [cir-safety.org]

- 12. TLV Chemical Substances Introduction - ACGIH [acgih.org]

- 13. dnacih.com [dnacih.com]

- 14. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: Spectrophotometric Determination of Tungsten using Toluene-3,4-dithiol

Abstract

This application note details a robust and selective method for the spectrophotometric determination of tungsten in various matrices, including steel, titanium alloys, and geochemical samples. The protocol is intended for researchers, scientists, and professionals in drug development who require accurate quantification of tungsten. The method is based on the formation of a stable, colored complex between tungsten and Toluene-3,4-dithiol (dithiol). This complex is subsequently extracted into an organic solvent, and the absorbance is measured at a specific wavelength. The procedure is characterized by its sensitivity and the ability to mitigate common interferences.

Introduction

This compound has been established as a valuable reagent for the determination of tungsten.[1] It reacts with tungsten in an acidic medium to form a distinctively colored complex that can be quantified using spectrophotometry. This method offers a reliable alternative to other techniques, particularly when dealing with low concentrations of tungsten. The key principle involves the reduction of tungsten to a lower oxidation state, followed by complexation with dithiol. The resulting tungsten-dithiol complex is then extracted into an organic solvent, such as butyl acetate or heptane, to concentrate the analyte and remove interfering species.[2][3] The absorbance of the organic extract is measured at approximately 635 nm to determine the tungsten concentration.[2][4]

Principle of the Method

The spectrophotometric determination of tungsten using this compound involves the following key steps:

-

Sample Digestion: The sample containing tungsten is dissolved using a mixture of acids to bring the tungsten into solution as tungstate.

-

Reduction of Tungsten: Tungsten (VI) is reduced to a lower oxidation state, typically in the presence of a reducing agent like stannous chloride.

-

Complexation: this compound is added to the acidic solution, where it selectively reacts with the reduced tungsten to form a stable, colored complex.

-

Solvent Extraction: The tungsten-dithiol complex is extracted from the aqueous phase into an immiscible organic solvent. This step serves to concentrate the complex and separate it from potential interfering ions.

-

Spectrophotometric Measurement: The absorbance of the organic extract is measured at the wavelength of maximum absorbance (λmax) for the tungsten-dithiol complex.

-

Quantification: The concentration of tungsten in the original sample is determined by comparing its absorbance to a calibration curve prepared from standard tungsten solutions.

Experimental Protocols

Reagent Preparation

-

Standard Tungsten Solution (100 µg/mL): Dissolve a precise amount of sodium tungstate (Na₂WO₄·2H₂O) in deionized water to prepare a stock solution. Dilute this stock solution to obtain a standard working solution of 100 µg/mL of tungsten.

-

Dithiol Solution: Dissolve 1 g of this compound in 500 mL of a 5 g/L sodium hydroxide solution. This solution should be stored in a refrigerator. Just before use, a small amount of thioglycolic acid can be added to stabilize the reagent.[2]

-

Stannous Chloride Solution: Prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid. A trace of copper can be added to enhance its reducing power.[2]

-

"Fuming Acid" Mixture: A mixture of sulfuric and phosphoric acids is used for the digestion of certain sample types.[2]

Sample Preparation Protocol (for Steel and Titanium Alloys)

-

Weigh an appropriate amount of the sample (e.g., 0.100 g for materials with more than 0.5% tungsten) into an Erlenmeyer flask.[2]

-

Add a suitable acid mixture for digestion, such as aqua regia (3 parts hydrochloric acid and 1 part nitric acid).[2]

-

Heat the mixture gently to dissolve the sample.

-

Add the "fuming acid" mixture and heat until fumes are evolved to remove nitrates and perchlorates.[2]

-

Cool the solution and dilute it to a known volume with deionized water.

Analytical Procedure

-

Transfer an aliquot of the prepared sample solution to a separatory funnel.

-

Add diluted sulfuric acid to adjust the acidity.[2]

-

Add hydrochloric acid and stannous chloride solution to the funnel. Heat in a steam bath for approximately 3 minutes.[2]

-

Add the dithiol solution, mix well, and continue to heat on the steam bath for about 10 minutes to allow for color development.[2]

-

Cool the solution in a cold-water bath.

-

Add a precise volume of an organic solvent (e.g., 20 mL of butyl acetate) to the separatory funnel.[2]

-

Shake the funnel vigorously for about 20 seconds to extract the tungsten-dithiol complex into the organic phase.[2]

-

Allow the layers to separate, then drain and discard the aqueous layer.

-

Transfer the organic layer to a dry test tube.

-

Measure the absorbance of the organic extract at 635 nm using a spectrophotometer, with the pure organic solvent as a blank.[2]

Preparation of Calibration Curve

-

Prepare a series of standard tungsten solutions with known concentrations.

-

Process each standard solution through the same analytical procedure as the sample, starting from the addition of diluted sulfuric acid.

-

Plot a graph of absorbance versus the concentration of tungsten.

-

Determine the concentration of tungsten in the sample by interpolating its absorbance on the calibration curve.

Data Presentation

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 635 nm | [2] |

| 630 nm | [4] | |

| Solvent for Extraction | Butyl Acetate | [2] |

| Heptane | [3] | |

| Detection Limit (Geochemical Samples) | 0.5 ppm | [3] |

| Beer's Law Applicability Range | Varies with instrumentation and specific protocol |

Interferences

Several ions can potentially interfere with the determination of tungsten. Molybdenum is a primary interfering element as it also forms a colored complex with dithiol.[2] However, the interference from molybdenum can be effectively removed by a preliminary extraction with dithiol under conditions where tungsten does not react.[2] The use of stannous chloride helps to inhibit interferences from other elements.[3]

Visualization

Caption: Experimental workflow for tungsten determination.

Caption: Reaction pathway for complex formation.

References

- 1. Toluene-3:4-dithiol as a selective reagent for tungsten: the detection of tungsten, especially in molybdenum and rhenium compounds, and in ferrous alloys - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. A rapid geochemical spectrophotometric determination of tungsten with dithiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ANALYTICAL METHODS - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Molybdenum Detection in Steel using Toluene-3,4-dithiol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative determination of molybdenum (Mo) in steel samples using a spectrophotometric method based on the reaction with toluene-3,4-dithiol.

Introduction